1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene

描述

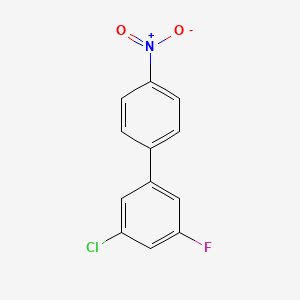

1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene is an aromatic compound with the molecular formula C₁₂H₇ClFNO₂ and a molecular weight of 251.64 g/mol . This compound is characterized by the presence of chloro, fluoro, and nitrophenyl groups attached to a benzene ring, making it a versatile building block in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene can be synthesized through various methods. One common approach involves the nitration of 1-chloro-3-fluoro-5-phenylbenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction typically proceeds as follows:

C₆H₄ClF+HNO₃→C₆H₃ClFNO₂+H₂O

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .

化学反应分析

Types of Reactions: 1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts acylation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

Electrophilic Aromatic Substitution: Chlorine gas, aluminum chloride catalyst, room temperature.

Major Products Formed:

Nucleophilic Substitution: 1-Methoxy-3-fluoro-5-(4-nitrophenyl)benzene.

Reduction: 1-Chloro-3-fluoro-5-(4-aminophenyl)benzene.

Electrophilic Aromatic Substitution: 1-Chloro-3-fluoro-5-(4-nitrophenyl)-2,4-dichlorobenzene.

科学研究应用

1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: As a precursor in the development of potential therapeutic agents targeting specific diseases.

Industry: In the production of agrochemicals, dyes, and polymers.

作用机制

The mechanism of action of 1-chloro-3-fluoro-5-(4-nitrophenyl)benzene involves its interaction with molecular targets through various pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and fluoro groups can also participate in halogen bonding and hydrophobic interactions with target proteins, influencing their activity .

相似化合物的比较

1-Chloro-3-fluoro-5-nitrobenzene: Lacks the phenyl group, making it less complex.

1-Chloro-4-fluoro-2-nitrobenzene: Different substitution pattern on the benzene ring.

1-Bromo-3-fluoro-5-(4-nitrophenyl)benzene: Bromine instead of chlorine, affecting reactivity and properties.

Uniqueness: 1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

生物活性

1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene, a halogenated aromatic compound, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHClFNO

- CAS Number : 1352318-39-8

- IUPAC Name : this compound

Biological Activity Overview

This compound has shown a variety of biological activities, primarily focusing on antimicrobial and anticancer properties. The presence of halogen substituents (chlorine and fluorine) and a nitro group on the phenyl ring significantly influences its bioactivity.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit enhanced antimicrobial properties. For instance, studies have demonstrated that similar compounds with halogen substitutions can effectively inhibit the growth of various bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | 50 mg/mL |

| 1-Chloro-4-nitrobenzene | Salmonella typhimurium | 25 mg/mL |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | Pseudomonas aeruginosa | 30 mg/mL |

These findings suggest that the nitro group may enhance the compound's ability to penetrate bacterial membranes, while the halogen atoms contribute to its overall reactivity and binding affinity to microbial targets .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound against various cancer cell lines. Notably, it has been tested against breast and colon cancer cells:

The results indicate moderate cytotoxicity, suggesting that further investigations into its mechanisms could reveal more about its potential as an anticancer agent.

The biological activity of this compound is believed to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation or metabolic pathways.

- DNA Interaction : The nitro group can participate in electrophilic interactions with DNA, potentially leading to mutagenic effects or cell cycle arrest.

Case Studies

A notable study examined the effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations led to significant apoptosis in MCF-7 cells, as evidenced by increased Annexin V staining and caspase activation.

Another investigation focused on its antibacterial effects against multidrug-resistant strains of E. coli. The results highlighted a synergistic effect when combined with conventional antibiotics, suggesting a potential role in overcoming antibiotic resistance .

常见问题

Basic Research Questions

Q. How can the synthesis of 1-chloro-3-fluoro-5-(4-nitrophenyl)benzene be optimized for purity and yield?

- Methodological Answer : Utilize Suzuki-Miyaura cross-coupling reactions with halogenated aryl boronic acids (e.g., 2-chloro-5-nitrophenylboronic acid) and fluoro-substituted benzene derivatives . Optimize reaction conditions (e.g., catalyst loading, temperature, solvent polarity) to minimize side products like dehalogenation or over-reduction. Monitor progress via TLC or HPLC, and purify via column chromatography using gradient elution .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to identify substituent positions and coupling patterns (e.g., para-substituted nitro groups, meta-fluoro/chloro groups). Use FT-IR to detect nitro (1520–1350 cm⁻¹) and C-F/C-Cl stretches (1100–500 cm⁻¹). Validate molecular weight via HRMS (ESI+ mode) and confirm crystallinity via single-crystal X-ray diffraction (as demonstrated for structurally similar chlorophenyl derivatives in crystallography reports) .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity?

- Methodological Answer : The nitro group deactivates the benzene ring via resonance and inductive effects, directing electrophilic substitutions to meta/para positions. Perform computational studies (e.g., DFT calculations) to map electron density and predict sites for nucleophilic attack or further functionalization .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : If NMR suggests dynamic disorder (e.g., rotational isomerism) but X-ray shows a static structure, conduct variable-temperature NMR to assess conformational flexibility. Compare with crystallographic data from analogous compounds (e.g., 3-(4-chlorophenyl)-2,1-benzisoxazole derivatives) to identify steric or electronic stabilization effects .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

- Methodological Answer : Use inert atmospheres (N₂/Ar) and aprotic solvents (e.g., DMF, DMSO) to prevent hydrolysis. Stabilize nitro groups via coordination with Lewis acids (e.g., ZnCl₂). Monitor thermal stability via TGA-DSC and optimize reaction times to avoid prolonged heating .

Q. How do substituent electronic effects impact the compound’s potential as a pharmacophore?

- Methodological Answer : Evaluate the nitro group’s role in hydrogen bonding (e.g., with enzyme active sites) and the chloro/fluoro groups’ lipophilicity using QSAR models . Synthesize analogs (e.g., replacing nitro with cyano or trifluoromethyl) and compare bioactivity in receptor-binding assays .

Q. What computational methods predict the compound’s behavior in agrochemical formulations?

- Methodological Answer : Simulate soil adsorption coefficients (Koc) and photodegradation pathways using software like EPI Suite . Validate predictions with experimental data from HPLC-MS analysis of degradation products (e.g., nitro-reduction to amines under UV light) .

Q. Data Contradiction & Analysis

Q. How to address inconsistencies in reported melting points for this compound?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. Perform DSC to identify melting endotherms and PXRD to detect crystalline phases. Cross-reference with high-purity samples synthesized via recrystallization (e.g., using ethanol/water mixtures) .

Q. Why might GC-MS data show unexpected peaks during purity analysis?

- Methodological Answer : Thermal decomposition of nitro groups in GC injectors can generate artifacts. Switch to LC-MS with mild ionization (e.g., APCI) or derivatize the compound (e.g., acetylation) to enhance volatility and stability .

Q. Application-Oriented Research

Q. How to design a structure-activity relationship (SAR) study for this compound in material science?

- Methodological Answer : Synthesize derivatives with varying halogen positions (e.g., 1-fluoro-3-chloro-5-nitrophenyl) and measure properties like thermal stability (TGA), dielectric constants, and π-π stacking via XRD . Correlate structural features with performance in organic semiconductors or liquid crystals .

属性

IUPAC Name |

1-chloro-3-fluoro-5-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-10-5-9(6-11(14)7-10)8-1-3-12(4-2-8)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCBAVSEPNSSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718395 | |

| Record name | 3-Chloro-5-fluoro-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-39-8 | |

| Record name | 3-Chloro-5-fluoro-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。